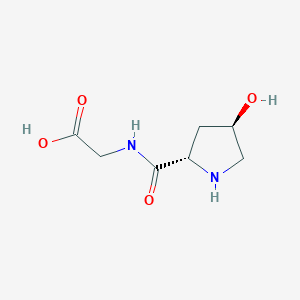

H-Hyp-gly-OH

Description

Contextualizing H-Hyp-gly-OH within Collagen Metabolism

Collagen, the most abundant protein in the extracellular matrix, is characterized by a unique triple-helix structure composed of repeating Gly-X-Y amino acid sequences, where X and Y are frequently proline and hydroxyproline (B1673980), respectively. nih.gov During the natural turnover of collagen or through the ingestion and subsequent enzymatic hydrolysis of collagen-containing foods or supplements, this protein is broken down into smaller peptides and amino acids. nih.govbiobeaute.com.ar

Among the breakdown products are various di- and tripeptides, including Hydroxyproline-Glycine (this compound). biobeaute.com.arresearchgate.net Following the ingestion of collagen hydrolysate, this compound is one of the specific dipeptides that can be detected and quantified in human peripheral blood. researchgate.netnih.gov Its presence in the bloodstream indicates that it is absorbed from the gastrointestinal tract and becomes systemically available to exert potential biological effects. researchgate.net The concentration of this compound and other collagen-derived peptides in the blood is a critical area of study to understand their bioavailability and subsequent physiological impact. nih.govresearchmap.jp

Significance of Collagen-Derived Bioactive Dipeptides in Biological Systems Research

Collagen-derived dipeptides, such as this compound and the more extensively studied Prolyl-hydroxyproline (Pro-Hyp), are not merely inert byproducts of collagen breakdown. nih.gov They are now recognized as bioactive molecules that can influence cellular behavior. nih.govnih.gov Research has demonstrated that these dipeptides can play a role in various physiological processes, including skin health and tissue repair. nih.govoup.com

A significant area of investigation is the effect of these dipeptides on fibroblasts, the primary cells responsible for synthesizing collagen and other extracellular matrix components. nih.govnih.gov Studies have shown that this compound can promote the growth of mouse primary fibroblasts when these cells are cultured on a collagen gel. nih.govmedchemexpress.com This suggests that this compound may contribute to the maintenance and regeneration of connective tissues by stimulating the proliferation of key resident cells. nih.gov The bioactivity of these dipeptides underscores their importance in the context of nutrition and tissue homeostasis.

Table 1: Plasma Concentrations of this compound and Pro-Hyp After Oral Ingestion of Collagen Hydrolysate in Healthy Volunteers This table presents the findings from a study investigating the plasma levels of two key collagen-derived dipeptides after ingestion of collagen hydrolysate.

| Time After Ingestion (hours) | Mean Plasma Pro-Hyp (nmol/mL) | Mean Plasma this compound (nmol/mL) | Ratio of this compound to Pro-Hyp |

| 0 | 0 | 0 | - |

| 0.5 | 2.8 | 0.4 | 0.143 |

| 1 | 4.2 | 0.6 | 0.143 |

| 2 | 3.1 | 0.5 | 0.161 |

| 4 | 1.1 | 0.2 | 0.182 |

| Data sourced from a study by Sugihara et al. (2012) involving five healthy male volunteers who ingested 8g of collagen hydrolysate. The ratio of this compound to Pro-Hyp was found to be distributed in the range of 0.063–0.221 across the subjects and time points. biobeaute.com.arnih.gov |

Overview of Current Research Trajectories on this compound

Current research on this compound is multifaceted, aiming to elucidate its precise biological functions and mechanisms of action. A primary focus is on quantifying its bioavailability and understanding its metabolic fate following the consumption of collagen hydrolysates. researchgate.netoup.com Sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry, are being employed to accurately measure the concentrations of this compound in human plasma. biobeaute.com.arnih.gov

Another significant research avenue is the investigation of its cellular and molecular effects. Studies are exploring how this compound influences cell proliferation, particularly in fibroblasts, and its potential role in stimulating the synthesis of extracellular matrix components like hyaluronic acid. nih.govnih.gov There is also considerable interest in comparing the bioactivities of this compound with those of Pro-Hyp, the most abundant collagen-derived dipeptide found in the blood, to understand their respective and potentially synergistic roles. nih.govnih.gov These research efforts are crucial for substantiating the physiological significance of this compound and other collagen-derived peptides.

Table 2: Effect of this compound and Pro-Hyp on the Growth of Mouse Skin Fibroblasts on Collagen Gel This table summarizes the results of an in vitro study examining the proliferative effect of this compound and Pro-Hyp on fibroblasts cultured on a collagen gel matrix.

| Treatment Condition | Concentration (µM) | Observation |

| Control (no dipeptides) | 0 | Fibroblasts attached to the collagen gel but did not proliferate. |

| This compound | 100 | Triggered the growth of fibroblasts. |

| Pro-Hyp | 100 | Triggered the growth of fibroblasts. |

| These findings are based on a study by Asai et al. (2019), which utilized fetal bovine serum that was free of low molecular weight hydroxyprolyl peptides to eliminate confounding factors. The study confirms the direct proliferative effect of both dipeptides on fibroblasts. nih.govnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

7672-35-7 |

|---|---|

Molecular Formula |

C7H12N2O4 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

2-[(4-hydroxypyrrolidine-2-carbonyl)amino]acetic acid |

InChI |

InChI=1S/C7H12N2O4/c10-4-1-5(8-2-4)7(13)9-3-6(11)12/h4-5,8,10H,1-3H2,(H,9,13)(H,11,12) |

InChI Key |

WFDSWNXTPKLLOT-UHFFFAOYSA-N |

SMILES |

C1C(CNC1C(=O)NCC(=O)O)O |

Canonical SMILES |

C1C(CNC1C(=O)NCC(=O)O)O |

solubility |

not available |

Origin of Product |

United States |

Synthesis and Biogenesis of H Hyp Gly Oh

Biosynthesis Pathways of Constituent Amino Acids

The journey of H-Hyp-gly-OH begins with the synthesis of its fundamental components, glycine (B1666218) and hydroxyproline (B1673980). While glycine is synthesized through various metabolic routes, hydroxyproline is uniquely formed through a post-translational modification of proline residues already incorporated into the collagen polypeptide chain.

Glycine Synthesis from Metabolic Precursors

Glycine, the simplest amino acid, is synthesized in the body from several metabolic precursors. The primary pathways for glycine biosynthesis include:

From Serine: The most significant pathway for glycine synthesis is the reversible conversion of serine, catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). This reaction, which occurs in both the cytoplasm and mitochondria, involves the removal of a hydroxymethyl group from serine, transferring it to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate and glycine. nih.govcreative-peptides.com

From Threonine: Glycine can also be synthesized from threonine through a reaction catalyzed by threonine aldolase (B8822740), which cleaves threonine into glycine and acetaldehyde. nih.gov

From Glyoxylate (B1226380): In the liver, glycine can be produced from glyoxylate through a transamination reaction catalyzed by alanine-glyoxylate aminotransferase (AGT). This enzyme transfers an amino group from alanine (B10760859) to glyoxylate, forming glycine and pyruvate. researchgate.net Hydroxyproline itself can be a precursor for glyoxylate and subsequently glycine. nih.govnih.gov

Below is a summary of the key enzymes involved in the primary pathways of glycine synthesis.

| Enzyme | Precursor | Product | Cellular Location |

|---|---|---|---|

| Serine hydroxymethyltransferase (SHMT) | Serine | Glycine | Cytoplasm, Mitochondria |

| Threonine aldolase | Threonine | Glycine | Not specified |

| Alanine-glyoxylate aminotransferase (AGT) | Glyoxylate | Glycine | Liver (Peroxisomes) |

Hydroxyproline Formation via Post-Translational Proline Hydroxylation in Collagen

Hydroxyproline is not incorporated into proteins during translation; instead, it is formed by the post-translational modification of proline residues within the procollagen (B1174764) polypeptide chains. nih.govmdpi.com This critical hydroxylation reaction is essential for the stability of the collagen triple helix. nih.gov

The process is catalyzed by a family of enzymes called prolyl hydroxylases, with prolyl 4-hydroxylase (P4H) being the most prominent. nih.gov These enzymes are located in the lumen of the endoplasmic reticulum and require specific co-factors for their activity, including molecular oxygen, Fe²⁺, 2-oxoglutarate, and ascorbic acid (vitamin C). nih.gov The hydroxylation occurs at the Y-position of the repeating Gly-X-Y amino acid sequence characteristic of collagen, where Y is frequently proline. mdpi.com This modification introduces a hydroxyl group onto the proline ring, forming 4-hydroxyproline. The presence of these hydroxyl groups is crucial for the formation of hydrogen bonds that stabilize the collagen triple helix structure at body temperature. nih.govmdpi.com

Enzymatic Generation of this compound from Complex Protein Matrices

The primary source of the dipeptide this compound is the enzymatic breakdown of collagen. This process, known as hydrolysis, involves the cleavage of peptide bonds within the collagen protein by specific enzymes.

Role of Proteolytic Enzymes in Collagen Hydrolysis

The degradation of the robust, triple-helical structure of collagen is initiated by a specialized class of enzymes called collagenases, which are part of the matrix metalloproteinase (MMP) family. chemrxiv.orgbiobeaute.com.arnih.gov These enzymes can cleave the intact collagen triple helix at specific sites. researchmap.jp Following the initial cleavage by collagenases, the resulting large collagen fragments denature into gelatin at physiological temperatures. nih.gov This denatured form is then susceptible to further degradation by a broader range of non-specific proteases, such as pepsin, papain, and trypsin, which break down the gelatin into smaller peptides and amino acids. nih.gov This enzymatic hydrolysis is a common industrial method for producing collagen hydrolysates, which are rich in various peptides, including this compound. chemrxiv.orgbiobeaute.com.arnih.gov

The table below outlines some common proteolytic enzymes used in collagen hydrolysis.

| Enzyme | Source | Action |

|---|---|---|

| Collagenases (MMPs) | Animal tissues | Cleaves intact triple-helical collagen |

| Pepsin | Stomach | General protease, hydrolyzes denatured collagen (gelatin) |

| Papain | Papaya | General protease, hydrolyzes denatured collagen (gelatin) |

| Trypsin | Pancreas | General protease, hydrolyzes denatured collagen (gelatin) |

| Alcalase | Bacillus licheniformis | General protease, used in industrial production of collagen hydrolysates |

Specificity of Imidopeptidases in Dipeptide Cleavage

While broad-spectrum proteases can generate a mixture of peptides from collagen, the specific liberation of the dipeptide this compound is of particular interest. Studies have identified this compound in human blood following the ingestion of collagen hydrolysate, indicating its generation and absorption. nih.govnih.govjocpr.com The cleavage of the peptide bond between hydroxyproline and glycine is likely carried out by peptidases with a certain degree of specificity. Proline-specific peptidases, also known as prolyl peptidases, are enzymes that can cleave peptide bonds involving proline residues. jocpr.com These enzymes are categorized based on their cleavage site, such as prolyl aminopeptidases that cleave a proline residue from the N-terminus of a peptide. The unique cyclic structure of proline and hydroxyproline can make peptide bonds involving them resistant to cleavage by many standard peptidases. Therefore, the action of specific imidopeptidases is crucial for the release of dipeptides like this compound from larger collagen fragments. Research has also highlighted the specificity of certain clostridial collagenases for Gly-X-Hyp sequences, suggesting a direct pathway for the generation of such dipeptides. nih.gov

Chemical Synthesis Methodologies for this compound

In addition to its biological generation, this compound can be produced through chemical synthesis. This approach allows for the creation of the pure dipeptide for research and other applications. The two primary methods for peptide synthesis are solution-phase synthesis and solid-phase peptide synthesis (SPPS). medchemexpress.comjst.go.jp

Both methods rely on the use of protecting groups to temporarily block reactive functional groups on the amino acids, preventing unwanted side reactions during the formation of the peptide bond. creative-peptides.comchemrxiv.org For the synthesis of this compound, the amino group of hydroxyproline and the carboxyl group of glycine would typically be protected.

Common protecting groups for the amino group include tert-Butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). creative-peptides.com The carboxyl group is often protected as a methyl or ethyl ester. The hydroxyl group on the hydroxyproline may also require protection, for instance, with a tert-butyl (tBu) group in the Fmoc strategy. creative-peptides.com

The formation of the peptide bond between the protected hydroxyproline and glycine is achieved using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU). medchemexpress.com

Solution-Phase Synthesis: In this classical method, the protected amino acids are reacted in a suitable solvent. nih.govresearchmap.jp After each step, the product is isolated and purified before proceeding to the next step. While versatile, this method can be time-consuming and may lead to lower yields for longer peptides. jst.go.jp

Solid-Phase Peptide Synthesis (SPPS): Developed by R.B. Merrifield, this method involves attaching the first amino acid to an insoluble polymer resin. medchemexpress.comjst.go.jp The peptide chain is then assembled step-by-step while remaining attached to the solid support. Reagents and byproducts are removed by simple washing and filtration. jst.go.jp At the end of the synthesis, the completed dipeptide is cleaved from the resin and the protecting groups are removed. SPPS is generally more efficient and easier to automate than solution-phase synthesis. Research has described the synthesis of a tripeptidic building block, Fmoc-Pro-Hyp(TBDPS)-Gly-OH, for the preparation of collagen model peptides, demonstrating the feasibility of synthesizing peptides containing hydroxyproline. researchgate.net

The following table summarizes the key aspects of the two main chemical synthesis methodologies.

| Methodology | Description | Advantages | Disadvantages |

|---|---|---|---|

| Solution-Phase Synthesis | Reactions are carried out in a solvent, with purification after each step. | Scalable, suitable for large-scale production. | Time-consuming, requires extensive purification. |

| Solid-Phase Peptide Synthesis (SPPS) | Peptide is assembled on a solid resin support, simplifying purification. | Fast, easily automated, high yields. | Can be challenging for very long or complex peptides. |

Classical Solution-Phase Peptide Synthesis Approaches

The classical synthesis of this compound in solution is a multi-step process that relies on the strategic use of protecting groups to ensure the specific formation of the desired peptide bond between the carboxyl group of hydroxyproline and the amino group of glycine. This approach prevents unwanted side reactions, such as self-polymerization of the amino acids.

A representative strategy for the solution-phase synthesis of this compound involves the protection of the N-terminus of hydroxyproline, the C-terminus of glycine, and the hydroxyl group on the hydroxyproline side chain. A plausible synthetic route is outlined below:

Protection of Amino Acids:

The synthesis typically begins with the protection of the amino group of hydroxyproline. A common protecting group for this purpose is the benzyloxycarbonyl (Z) group.

The hydroxyl group of the hydroxyproline side chain is often protected as a benzyl (B1604629) ether (Bzl) to prevent its interference during the coupling reaction.

The carboxyl group of glycine is protected as a benzyl ester (OBzl).

Coupling Reaction:

The protected hydroxyproline derivative, Z-Hyp(Bzl)-OH, is then coupled with the protected glycine, H-Gly-OBzl. This reaction is facilitated by a coupling reagent, such as dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization.

Deprotection:

Following the successful coupling to form the protected dipeptide, Z-Hyp(Bzl)-Gly-OBzl, the protecting groups are removed. The Z, Bzl, and OBzl groups are all benzyl-based and can typically be removed simultaneously via catalytic transfer hydrogenation. This process involves reacting the protected dipeptide with a hydrogen source, such as ammonium (B1175870) formate, in the presence of a palladium-on-carbon (Pd/C) catalyst.

This classical approach, while effective, can be time-consuming and may require significant purification steps to isolate the final product.

| Step | Reactant 1 | Reactant 2 | Protecting Groups | Coupling Reagent | Product |

| 1 | L-Hydroxyproline | Benzyloxycarbonyl chloride | N-terminus: Z | - | Z-Hyp-OH |

| 2 | Z-Hyp-OH | Benzyl bromide | Side-chain OH: Bzl | - | Z-Hyp(Bzl)-OH |

| 3 | Glycine | Benzyl alcohol/HCl | C-terminus: OBzl | - | H-Gly-OBzl |

| 4 | Z-Hyp(Bzl)-OH | H-Gly-OBzl | - | DCC/HOBt | Z-Hyp(Bzl)-Gly-OBzl |

| 5 | Z-Hyp(Bzl)-Gly-OBzl | Ammonium formate/Pd-C | - | - | This compound |

Advanced Condensation and Deprotection Strategies for Peptide Elaboration

Modern peptide synthesis has seen the development of more efficient reagents and strategies to improve yields, reduce reaction times, and minimize side reactions. These advancements are applicable to the synthesis of this compound.

Advanced Condensation Reagents:

While DCC is a classical coupling reagent, a host of more advanced reagents have been developed. These include uronium and phosphonium (B103445) salt-based reagents such as:

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

These reagents often provide faster reaction times, higher yields, and lower levels of racemization compared to carbodiimides. They are typically used in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

Modern Protecting Group and Deprotection Strategies:

In addition to the classical Z-group, the tert-butoxycarbonyl (Boc) group is widely used for N-terminal protection. The hydroxyl group of hydroxyproline can be protected as a tert-butyl (tBu) ether. The use of these groups offers alternative deprotection pathways.

Boc and tBu Deprotection: The Boc and tBu groups are acid-labile and are typically removed using strong acids such as trifluoroacetic acid (TFA). To prevent side reactions caused by the carbocations generated during deprotection, scavengers are often added to the reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS) and water. A typical deprotection cocktail might be a mixture of TFA, water, and TIS.

| Strategy | N-terminal Protection | Side-chain OH Protection | C-terminal Protection | Deprotection Conditions |

| Classical | Z (Benzyloxycarbonyl) | Bzl (Benzyl) | OBzl (Benzyl ester) | Catalytic Hydrogenation (e.g., H₂/Pd-C) |

| Modern | Boc (tert-butoxycarbonyl) | tBu (tert-butyl) | OMe/OEt (Methyl/Ethyl ester) | Acidolysis (e.g., TFA with scavengers) followed by saponification |

Heat-Induced Formation of Cyclic Dipeptides from this compound Tripeptide Precursors

An interesting and efficient transformation involving this compound precursors is the heat-induced formation of cyclic dipeptides, also known as 2,5-diketopiperazines. Research has shown that tripeptides with the general structure X-Hyp-Gly can be readily converted into Hyp-containing cyclic dipeptides through heating. peptide.comnih.gov

For instance, the tripeptide Ala-Hyp-Gly, when heated at 85°C and a pH of 4.8 for 3 hours, almost completely cyclizes to form cyclo(Ala-Hyp). peptide.comnih.gov This reaction is significantly more efficient than the cyclization of the corresponding dipeptide, Ala-Hyp, under the same conditions. peptide.com The reaction proceeds via an intramolecular cyclization, with the N-terminal amino group of the 'X' amino acid attacking the peptide bond between hydroxyproline and glycine, leading to the elimination of the C-terminal glycine residue.

This thermal conversion is not limited to Ala-Hyp-Gly. Other X-Hyp-Gly tripeptides, such as Leu-Hyp-Gly, also undergo this cyclization, yielding their respective cyclic dipeptides. peptide.com This process represents a highly efficient method for producing hydroxyproline-containing cyclic dipeptides from readily available collagen-derived tripeptides.

| Tripeptide Precursor | Heating Conditions | Major Product | Conversion Efficiency |

| Ala-Hyp-Gly | 85°C, pH 4.8, 3 hours | cyclo(Ala-Hyp) | Nearly 100% |

| Leu-Hyp-Gly | 85°C, pH 4.8, 1 hour | cyclo(Leu-Hyp) | >50% decrease in precursor |

| Pro-Hyp-Gly | 85°C, pH 4.8, 1 hour | cyclo(Pro-Hyp) | Slower conversion compared to others |

This heat-induced cyclization is a notable aspect of the chemistry of this compound containing tripeptides, providing a straightforward route to a different class of bioactive molecules.

Metabolic Fates and Bioavailability of H Hyp Gly Oh in Biological Systems

Absorption and Systemic Distribution Mechanisms

The bioavailability of H-Hyp-gly-OH is contingent upon its successful absorption from the gastrointestinal tract and its stability within the circulatory system.

The absorption of small peptides like this compound from the small intestine is primarily mediated by the proton-coupled oligopeptide transporter 1 (PEPT1). solvobiotech.comphysoc.org PEPT1 is a high-capacity, low-affinity transporter located on the apical membrane of intestinal enterocytes. solvobiotech.com It facilitates the uptake of virtually all possible di- and tripeptides by utilizing an electrochemical proton gradient as the driving force. solvobiotech.comphysoc.org This mechanism allows for the efficient absorption of protein digestion products, including hydroxyproline-containing dipeptides. nih.gov

The process begins with the digestion of dietary proteins into smaller peptides in the intestinal lumen. physoc.org this compound, as a dipeptide, is then recognized and transported across the enterocyte membrane by PEPT1. physoc.org Once inside the intestinal cells, peptides can either be hydrolyzed into their constituent amino acids (hydroxyproline and glycine) by intracellular peptidases or transported intact across the basolateral membrane into the bloodstream. physoc.org The PEPT1 transporter is also responsible for the absorption of many peptide-based drugs, highlighting its broad substrate specificity. solvobiotech.com

Following absorption, this compound enters the systemic circulation. Studies have confirmed its presence in human peripheral blood after the oral administration of collagen hydrolysates. researchgate.netnih.gov The concentration of this compound in the blood has been shown to increase in a dose-dependent manner, typically reaching its peak level approximately one hour after ingestion. researchgate.net

A critical factor for the bioactivity of circulating peptides is their resistance to degradation by plasma peptidases. This compound, along with other proline- and hydroxyproline-containing peptides like Pro-Hyp, exhibits notable stability in the bloodstream. nih.govnih.gov The presence of the imino acid hydroxyproline (B1673980) confers resistance to many common proteases. nih.gov One study demonstrated that while peptides like Pro-4Hyp and 4Hyp-Gly were gradually degraded in mouse plasma over 48 hours, they still showed high stability. nih.gov Peptides containing the Gly-Pro-Hyp motif are known to be particularly resistant to enzymatic degradation by serum proteases, which contributes to their bioavailability and ability to reach target tissues in their intact form. nih.gov

| Peptide | Peak Time in Blood | Relative Stability in Plasma | Source |

|---|---|---|---|

| This compound | ~1 hour | High | researchgate.net |

| Pro-Hyp | ~1-2 hours | High | researchgate.netnih.gov |

Intracellular Metabolism of this compound and its Constituent Amino Acids

Once this compound is taken up by cells or hydrolyzed into its constituent amino acids, hydroxyproline and glycine (B1666218) enter specific metabolic pathways. The catabolism of hydroxyproline is a significant source of endogenous glycine. nih.govnih.govfrontiersin.org

The metabolic conversion of free hydroxyproline to glycine is a multi-step enzymatic process primarily occurring within the mitochondria and peroxisomes of cells in tissues like the liver and kidneys. nih.govnih.govnih.gov The pathway involves a series of reactions that ultimately yield glyoxylate (B1226380), which is then transaminated to form glycine. wikipedia.orgnih.gov

The key steps in this conversion are:

Oxidation of Hydroxyproline: The pathway is initiated by the enzyme hydroxyproline dehydrogenase (also known as PRODH2 or hydroxyproline oxidase), which converts hydroxyproline to Δ1-pyrroline-3-hydroxy-5-carboxylate (OH-P5C). frontiersin.orgnih.gov

Further Oxidation: OH-P5C is then acted upon by Δ1-pyrroline-5-carboxylate dehydrogenase (1P5CDH). nih.gov

Aldol Cleavage: The product is subsequently cleaved by 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA1) to produce glyoxylate and pyruvate. frontiersin.orgnih.gov

Transamination to Glycine: Finally, glyoxylate is converted to glycine by the enzyme alanine-glyoxylate aminotransferase (AGT), which is found in peroxisomes. nih.govnih.gov

This pathway is a crucial source of glycine, especially in neonates, as milk can be deficient in this amino acid. wikipedia.orgnih.gov

The catabolism of hydroxyproline is tightly regulated, with the first enzyme in the pathway, PRODH2/OH-POX, playing a critical role. frontiersin.orgnih.gov This mitochondrial enzyme specifically catalyzes the conversion of trans-4-L-hydroxyproline and shows a much higher preference for hydroxyproline over proline as a substrate. nih.govuniprot.org

PRODH2 functions as a dehydrogenase, using coenzyme Q10 (ubiquinone-10) as its likely in vivo electron acceptor rather than oxygen, which is why the name hydroxyproline dehydrogenase (HYPDH) has been proposed. nih.govuniprot.org The expression and activity of PRODH2 are vital for controlling the flux of hydroxyproline through the catabolic pathway that leads to glycine and glyoxylate. nih.govgenecards.org Research has shown that the activity of PRODH2/OH-POX can be stimulated by the stress hormone cortisol, suggesting it is a stress-responsive enzyme. frontiersin.org This regulation implies that under certain physiological conditions, such as stress, the breakdown of collagen-derived hydroxyproline to synthesize glycine may be enhanced. frontiersin.org

| Enzyme | Abbreviation | Function | Cellular Location |

|---|---|---|---|

| Hydroxyproline Dehydrogenase | PRODH2 / HYPDH / OH-POX | Catalyzes the first step in hydroxyproline catabolism. | Mitochondria |

| Δ1-pyrroline-5-carboxylate dehydrogenase | 1P5CDH | Involved in the second step of the pathway. | Mitochondria |

| 4-hydroxy-2-oxoglutarate aldolase | HOGA1 | Cleaves the intermediate to form glyoxylate and pyruvate. | Mitochondria |

| Alanine-glyoxylate aminotransferase | AGT | Converts glyoxylate to glycine. | Peroxisomes |

Differential Production and Localization of this compound in Specific Tissues

This compound is a product of collagen degradation, a process that occurs throughout the body as part of normal tissue turnover and remodeling. wikipedia.org However, the production of specific collagen-derived peptides can vary between tissues. Research culturing mouse skin demonstrated that the amount of Pro-Hyp released from endogenous collagen degradation was approximately 500 to 1000 times higher than that of this compound. mdpi.com This suggests that the enzymatic cleavage of endogenous collagen in skin preferentially generates Pro-Hyp over this compound. mdpi.com In contrast, after consuming collagen-rich foods, blood levels of this compound can increase to a similar extent as Pro-Hyp, indicating that digestive processes generate a different peptide profile than endogenous tissue breakdown. mdpi.com

The tissues responsible for metabolizing the hydroxyproline component of this compound are more clearly defined. The complete enzymatic machinery for hydroxyproline catabolism has been identified through mRNA expression in the liver, kidney, pancreas, and small intestine. nih.govnih.gov These organs are the primary sites for converting hydroxyproline into glycine. nih.govnih.govresearchgate.net Therefore, after absorption, this compound and its constituent amino acid, hydroxyproline, are likely transported to these tissues for metabolism. The localization of these catabolic enzymes changes with age; for instance, in neonatal pigs, the activity is highest in the liver and kidneys, but later increases in the pancreas and small intestine. researchgate.netoup.com

Mechanistic Studies on H Hyp Gly Oh Biological Activities

Cellular Proliferation and Differentiation Modulation

H-Hyp-gly-OH has been shown to influence the behavior of different cell types, promoting growth and guiding differentiation processes.

Studies have indicated that this compound, along with other hydroxyproline-containing peptides like Pro-Hyp, can enhance the proliferation of fibroblasts. Specifically, this compound has been observed to promote the growth of mouse primary fibroblasts cultured on collagen gel medchemexpress.commdpi.comresearchgate.net. This effect is crucial for processes like wound healing and tissue repair, where fibroblast activity is paramount. The peptide's ability to stimulate fibroblast proliferation is thought to be a key factor in its potential applications for skin health medchemexpress.com.

Research has identified this compound (also referred to as Hyp-Gly) as a peptide that can induce myogenic differentiation and promote myotube hypertrophy in skeletal muscle cells. In vitro studies using C2C12 myoblasts have shown that Hyp-Gly increases the fusion index, myotube size, and the expression of myotube-specific proteins like myosin heavy chain (MyHC) and tropomyosin nih.gov. These effects are linked to the activation of anabolic signaling pathways, as discussed in section 4.2.1 nih.govresearchgate.net.

While Pro-Hyp has been more extensively studied in chondrocytes, Hyp-Gly's role in chondrogenesis is also emerging. Some studies suggest that Pro-Hyp, a related collagen peptide, can promote chondrogenic differentiation by upregulating key markers like SOX9 and Collagen Type II, and enhancing glycosaminoglycan synthesis mdpi.comnih.govnih.gov. Although direct studies on this compound's specific effects on chondrocyte differentiation are less prevalent in the provided search results, its structural similarity to other bioactive collagen peptides suggests a potential for similar modulatory roles in cartilage tissue nih.govmdpi.com.

Biological Signaling Pathway Activation by this compound

The biological activities of this compound are mediated through the activation of specific intracellular signaling pathways.

This compound (Hyp-Gly) has been shown to activate the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and protein synthesis. In vitro experiments with C2C12 myoblasts demonstrated that Hyp-Gly treatment led to increased phosphorylation of Akt, mTOR, and p70S6K nih.govresearchgate.net. This activation is crucial for inducing myotube hypertrophy, as inhibiting this pathway with LY294002 (a PI3K inhibitor) or rapamycin (B549165) (an mTOR inhibitor) repressed the enhancing effects of Hyp-Gly on myotube differentiation markers nih.gov. The peptide's entry into cells might be facilitated by the peptide/histidine transporter 1 (PHT1) nih.gov.

While direct evidence for this compound specifically activating ERK1/2 is not explicitly detailed in the provided snippets, related collagen peptides, particularly Pro-Hyp, have been shown to upregulate extracellular signal-regulated kinase (ERK1/2) phosphorylation nih.govnih.gov. ERK1/2 signaling is a major pathway involved in cell proliferation and differentiation. Studies on Pro-Hyp indicated that its effects on cell proliferation and extracellular matrix production were associated with significantly upregulated ERK1/2 phosphorylation nih.govnih.gov. Given that this compound shares structural similarities with Pro-Hyp and is derived from collagen, it is plausible that it may also influence ERK1/2 signaling, although direct confirmation for this compound is needed.

Modulation of Transcription Factor Activity

Studies investigating the mechanisms of collagen-derived peptides have revealed interactions with transcription factors. Synthetic polypeptides containing proline (Pro), glycine (B1666218) (Gly), and hydroxyproline (B1673980) (Hyp) sequences have been shown to induce nuclear binding activity of the transcription factor NF-kappa B (NF-κB) in human neutrophils nih.gov. While this finding pertains to synthetic polypeptides, it suggests a potential pathway through which collagen-related peptides might influence cellular gene expression. NF-κB is a critical transcription factor involved in regulating genes related to inflammation, immune responses, cell survival, and proliferation nih.govnih.govfrontiersin.org.

Influence on Extracellular Matrix Dynamics and Remodeling

This compound and related collagen peptides are intrinsically linked to the extracellular matrix (ECM) due to their origin from collagen. Their biological activities often involve the modulation of ECM components and their associated cellular processes.

Regulation of Collagen and Hyaluronic Acid Synthesis

Research indicates that collagen-derived dipeptides, including Hyp-Gly, play a role in regulating the synthesis of key ECM components. Oral administration of collagen peptides, such as Pro-Hyp and Hyp-Gly, has been shown to ameliorate skin barrier dysfunction and alter gene expression profiles in the skin researchmap.jp. Specifically, Pro-Hyp has been reported to increase the production of glycosaminoglycans, such as hyaluronic acid (HA), by fibroblasts and chondrocytes nih.govconsensus.appresearchgate.netwellnex-collagen.com. While direct evidence for Hyp-Gly's role in HA synthesis is less explicit, its co-occurrence with Pro-Hyp in studies suggests a complementary or synergistic effect in promoting HA production, which is vital for skin hydration and elasticity consensus.appresearchgate.netwellnex-collagen.com. Furthermore, Hyp-Gly has been shown to promote the expression of myotube-specific structural proteins like myosin heavy chain (MyHC) and tropomyosin, indicative of its influence on muscle matrix protein synthesis biobeaute.com.ar.

Impact on Collagen Network Organization and Assembly

This compound has demonstrated a capacity to influence cell behavior within collagenous environments. Studies have shown that Hyp-Gly, along with Pro-Hyp, triggers the growth of fibroblasts attached to collagen gel nih.govnih.gov. Notably, Hyp-Gly has exhibited significantly higher stimulatory activity on fibroblast growth compared to Pro-Hyp nih.govnih.gov. This suggests that Hyp-Gly may play a direct role in promoting the proliferation of fibroblasts, which are crucial for synthesizing and organizing the collagen network in connective tissues.

Table 1: Fibroblast Growth Stimulation on Collagen Gel

| Peptide | Effect | Finding | Source(s) |

| Hyp-Gly | Stimulates growth of mouse primary fibroblasts on collagen gel. | Shows significantly higher stimulatory activity than Pro-Hyp. | nih.govnih.gov |

| Pro-Hyp | Stimulates growth of mouse primary fibroblasts on collagen gel. | Exhibits stimulatory activity on fibroblast growth. | nih.govnih.gov |

Other Receptor-Mediated Interactions and Modulatory Effects

Platelet Aggregation Inhibition Mechanisms (e.g., P2Y12 Receptor Targeting)

Research has identified specific collagen-derived peptides, including those containing the Hyp-Gly motif, that exhibit antiplatelet activity. Studies have shown that peptides containing the Hyp-Gly sequence, isolated from fish skin collagen hydrolysates, can significantly inhibit ADP-induced platelet aggregation in vitro nih.govresearchgate.netnih.gov. Molecular docking studies suggest that these Hyp-Gly-containing peptides may target the P2Y12 receptor, a key player in platelet activation and aggregation nih.govnih.govresearchgate.net. This interaction implies a potential mechanism by which these peptides could modulate platelet function.

Table 2: Antiplatelet Activity of Hyp-Gly Containing Peptides

| Peptide Motif | Effect on Platelet Aggregation (ADP-induced) | Potential Target Receptor | Source(s) |

| Hyp-Gly | Significant inhibition | P2Y12 receptor (suggested) | nih.govresearchgate.netnih.gov |

Effects on Cellular Chemotactic Activity and Motility

Collagen-derived peptides, including those with Gly-X-Y sequences, have been implicated in modulating cellular chemotaxis. Synthetic polypeptides consisting of proline, glycine, and hydroxyproline have been identified as chemoattractants for neutrophils nih.govresearchmap.jpnih.govnih.govresearchmap.jpnih.gov. Research indicates that the chemotactic potency of these peptides is related to their size and composition, with pentameric peptides showing greater activity than decameric ones nih.govnih.govnih.gov. The presence of hydroxyproline in these peptides has been observed to reduce chemotactic activity nih.govnih.gov. Furthermore, these synthetic peptides have been shown to reduce neutrophil apoptosis nih.govnih.gov.

In the context of muscle cells, Hyp-Gly has been shown to promote myogenic differentiation and myotube hypertrophy, evidenced by increased expression of myosin heavy chain (MyHC) and tropomyosin. This process is linked to the activation of the PI3K/Akt/mTOR signaling pathway biobeaute.com.ar.

Table 3: Chemotactic Activity of Collagen-Like Polypeptides on Neutrophils

| Peptide Type | Effect on Neutrophil Chemotaxis | Additional Effect on Neutrophils | Source(s) |

| Synthetic polypeptides (Pro-Pro-Gly)5 | Chemoattractant | Reduced apoptosis | nih.govnih.govnih.gov |

| Synthetic polypeptides (Pro-Hyp-Gly)5 | Chemoattractant | Reduced apoptosis | nih.govnih.govnih.gov |

| Synthetic polypeptides (Pro-Pro-Gly)10 | Chemoattractant (less potent) | Reduced apoptosis | nih.govnih.govnih.gov |

| Synthetic polypeptides (Pro-Hyp-Gly)10 | Chemoattractant (less potent) | Reduced apoptosis | nih.govnih.govnih.gov |

Compound Name Table:

this compound (N-Hydroxyprolyl-Glycine, Hyp-Gly)

Prolyl-Hydroxyproline (Pro-Hyp)

NF-kappa B (NF-κB)

Myosin heavy chain (MyHC)

Tropomyosin

PI3K (Phosphatidylinositol 3-kinase)

Akt (Protein Kinase B)

mTOR (Mammalian Target of Rapamycin)

P2Y12 Receptor

Glycine (Gly)

Proline (Pro)

Hydroxyproline (Hyp)

ADP (Adenosine diphosphate)

Myeloperoxidase (MPO)

Tumor Necrosis Factor-alpha (TNF-α)

Interleukins (ILs)

GRGDS (Gly-Arg-Gly-Asp-Ser)

PHSRN (Pro-His-Ser-Arg-Asn)

Advanced Methodologies for H Hyp Gly Oh Research

Analytical Chemistry Techniques for Identification and Quantification

Accurate identification and precise quantification of H-Hyp-gly-OH in complex biological matrices and chemical syntheses are foundational to its study. A suite of advanced analytical methods is employed for this purpose.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the sensitive and specific quantification of this compound and other hydroxyproline-containing peptides in biological fluids like human plasma. nih.govresearchmap.jp This method's power lies in its ability to separate the peptide from a complex mixture using liquid chromatography and then selectively detect and quantify it based on its specific mass-to-charge ratio and fragmentation pattern using tandem mass spectrometry.

Researchers have developed sensitive LC-MS/MS methods for the simultaneous quantitative analysis of multiple hydroxyproline-containing peptides. researchmap.jp These methods demonstrate high accuracy, with coefficients of determination (r²) often exceeding 0.999 for calibration curves. nih.govresearchmap.jp The limits of detection (LOD) and quantification (LOQ) are typically in the low pmol/mL range, enabling the measurement of physiologically relevant concentrations. researchgate.net For instance, one study established a detection limit of 0.01 pmol/ml and a quantification range of 12.5-1,000 pmol/ml in plasma for a suite of Hyp-containing peptides. nih.gov Such analyses have been crucial in pharmacokinetic studies, successfully quantifying food-derived this compound in human blood for the first time and estimating its levels relative to other collagen-derived dipeptides like Pro-Hyp. nih.gov

| Peptide | Correlation Coefficient (r²) | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) | Recovery (%) |

|---|---|---|---|---|

| Hyp-Gly | 0.992 | 0.25 | 0.83 | 101.7 |

| Pro-Hyp | 1.000 | 0.14 | 0.46 | 100.5 |

| Gly-Pro-Hyp | 0.995 | 0.20 | 0.67 | 99.9 |

High-Performance Liquid Chromatography (HPLC) is a versatile and robust method for the analysis of dipeptides and tripeptides. For compounds like this compound, reversed-phase HPLC is commonly used. researchgate.net This technique often requires a derivatization step to enhance the detection of amino acids and peptides, especially when using UV-Vis detectors. researchgate.netoup.com Reagents such as N,N-diethyl-2,4-dinitro-5-fluoroaniline (FDNDEA) or dabsyl-chloride can be used to create colored or fluorescent adducts that are easily detectable at specific wavelengths. researchgate.netoup.com

A typical HPLC method involves separating the derivatized peptide on a C18 column (e.g., Ultrasphere ODS) with an isocratic or gradient mobile phase, often consisting of an acetate (B1210297) buffer and an organic solvent like acetonitrile. researchgate.netoup.com This approach allows for the effective separation of this compound from other amino acids and peptides, ensuring accurate analysis. The method's reliability is demonstrated by good linearity, recovery, and reproducibility, with within-run and between-run coefficients of variation (CVs) typically below 5%. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Ultrasphere ODS |

| Mobile Phase | Acetate buffer (pH 4.3) / Acetonitrile (80/20, v/v) |

| Detection Wavelength | 360 nm |

| Derivatization Reagent | N,N-diethyl-2,4-dinitro-5-fluoroaniline (FDNDEA) |

| Retention Time (Hyp) | 7.3 min |

Spectroscopic techniques are indispensable for elucidating the structural characteristics of this compound and peptides containing this motif.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for analyzing the secondary structure of peptides in solution. springernature.comnih.govamericanpeptidesociety.org Peptides rich in proline and hydroxyproline, such as collagen-like peptides, exhibit a characteristic CD spectrum. This spectrum typically features a positive peak around 220-225 nm and a strong negative peak between 195-200 nm, which is indicative of a polyproline II (PPII) type helix—a key structural feature of collagen. researchgate.netnih.gov Analyzing the CD spectrum of peptides containing this compound can thus provide insights into their conformational preferences and whether they adopt ordered secondary structures. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within a molecule and to probe its conformational state. nih.govyoutube.com For peptides like this compound, IR spectra show characteristic absorption bands for the amide bonds (Amide I, II, and III bands), the carboxylic acid group, and the hydroxyl group of the hydroxyproline residue. nih.govacs.org Advanced techniques, such as infrared multiple photon dissociation (IRMPD) spectroscopy, can differentiate between closely related isomers, such as different positional isomers and stereoisomers of hydroxyproline, providing a high level of structural detail. nih.govacs.org

The thermal stability of peptides is a critical parameter, reflecting the strength of their conformational structure. The presence of hydroxyproline is known to significantly stabilize the triple-helical structure of collagen. researchgate.net The stability of peptides containing the this compound motif can be assessed using thermal denaturation studies, often monitored by Circular Dichroism. researchgate.net By recording the CD signal at a specific wavelength (e.g., 225 nm) as a function of temperature, a melting curve is generated. The midpoint of this transition, or melting temperature (Tm), provides a quantitative measure of the peptide's thermal stability. researchgate.net Peptides composed of repeating Gly-Pro-Hyp units are highly resistant to enzymatic degradation and exhibit high stability. nih.gov Environmental factors such as pH and the presence of different ions can also significantly affect the thermal stability of peptide structures. rsc.org

Ensuring the purity and correct amino acid composition of synthetic or isolated this compound is crucial for research.

Purity Determination: HPLC is the standard method for determining the purity of a peptide sample. By integrating the area of the main peptide peak and comparing it to the total area of all peaks in the chromatogram, a purity percentage can be calculated. Synthesized peptides for research often achieve purities greater than 95%, with some preparations reaching over 99%. researchgate.net

Amino Acid Analysis: This technique is used to verify the amino acid composition of the peptide. usp.org The standard procedure involves the complete hydrolysis of the peptide into its constituent amino acids using strong acid (e.g., 6N HCl). The resulting amino acid mixture is then separated, identified, and quantified, typically by ion-exchange chromatography or reversed-phase HPLC with pre- or post-column derivatization. usp.org This analysis confirms that the peptide contains hydroxyproline and glycine (B1666218) in the expected 1:1 ratio.

In Vitro Cellular and Biochemical Assays

In vitro assays are essential for understanding the biological function of this compound. Studies have shown that this dipeptide is biologically active. For example, this compound has been demonstrated to promote the growth of mouse primary fibroblasts when these cells are cultured on a collagen gel. medchemexpress.com This suggests a potential role in processes related to skin health and tissue regeneration.

In biochemical assays, this compound has been identified as a substrate for the enzyme prolinase (also known as prolyl dipeptidase). glpbio.com Prolinase is responsible for cleaving dipeptides with a C-terminal proline or hydroxyproline, and understanding its interaction with this compound is important for elucidating the metabolic pathway of this dipeptide after absorption.

Establishment and Application of Cell Culture Models for Functional Studies

Cell culture models are fundamental tools for elucidating the functional roles of this compound. Primary cultured mouse skin fibroblasts are a relevant model, particularly given that collagen-derived peptides are known to influence skin health. mdpi.comnih.gov Studies have demonstrated that this compound, along with another dipeptide Pro-Hyp, can stimulate the growth of fibroblasts, especially when these cells are cultured on a collagen gel matrix. mdpi.comnih.gov This effect is crucial as it suggests a role in tissue regeneration and maintenance.

An important consideration in these studies is the composition of the culture medium, specifically the fetal bovine serum (FBS) used as a supplement. It has been discovered that commercially available FBS can contain significant levels of bioactive hydroxyprolyl peptides, which can mask the true effects of exogenously added this compound. nih.gov Therefore, researchers must use FBS that has been depleted of low molecular weight compounds to obtain reliable and reproducible results. nih.gov Other cell lines, such as the murine macrophage cell line RAW264.7 and peripheral blood mononuclear cells (PBMCs), have been used to study the immunomodulatory effects of collagen-derived dipeptides like this compound. nih.gov

Table 1: Cell Culture Models in this compound Research

| Cell Model | Application | Key Findings Related to this compound | Reference |

|---|---|---|---|

| Primary Mouse Skin Fibroblasts | Studying effects on cell growth and proliferation | This compound triggers the growth of fibroblasts cultured on collagen gel. | mdpi.comnih.gov |

| RAW264.7 Macrophages | Investigating immunomodulatory effects | This compound inhibited IL-1β secretion in M1-differentiated macrophages. | nih.gov |

| Human Dermal Fibroblasts | Assessing impact on extracellular matrix synthesis | Collagen peptides stimulate hyaluronic acid synthesis. | mdpi.com |

Gene Expression Analysis (e.g., qRT-PCR, siRNA-Mediated Gene Knockdown)

To understand how this compound exerts its effects at a molecular level, researchers employ gene expression analysis techniques.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a sensitive method used to measure the messenger RNA (mRNA) levels of specific genes. In the context of this compound research, qRT-PCR can be used to determine if the dipeptide influences the expression of genes involved in extracellular matrix production, such as those for different types of collagen (e.g., COL1A1, COL3A1). nih.govresearchgate.netresearchgate.net For example, studies on related collagen peptides have shown that they can upregulate the expression of collagen genes in fibroblasts. nih.gov This technique allows for the quantification of gene expression changes in response to this compound treatment, providing insights into its regulatory functions.

siRNA-Mediated Gene Knockdown is a powerful tool for determining the necessity of a specific gene for a particular cellular response. nih.govnih.govlabome.comyoutube.comyoutube.com This technique, also known as RNA interference (RNAi), uses small interfering RNAs (siRNAs) to specifically target and degrade the mRNA of a gene of interest, thereby "knocking down" or reducing the expression of the corresponding protein. labome.comyoutube.com In this compound research, if a particular receptor or signaling protein is hypothesized to be involved in mediating the dipeptide's effects, siRNA can be used to knock down its expression. Observing a diminished or absent response to this compound after knockdown would provide strong evidence for the involvement of that gene in the dipeptide's mechanism of action. nih.govnih.gov

Protein Expression and Phosphorylation Profiling (e.g., Western Blot)

While gene expression analysis provides information about mRNA levels, it is often crucial to examine the corresponding protein levels and their activation states.

Western Blot is a widely used technique to detect and quantify specific proteins in a sample. nih.gov In this compound studies, Western blotting can confirm whether changes in gene expression (observed via qRT-PCR) translate to changes in protein levels. For instance, an increase in collagen gene mRNA levels should correspond to an increase in collagen protein. Furthermore, Western blot is invaluable for studying signaling pathways that may be activated by this compound.

Protein Phosphorylation Profiling is critical for understanding cell signaling, as phosphorylation is a key mechanism for regulating protein activity. nih.govembopress.orgnih.gov Many cellular signaling cascades are initiated by the phosphorylation of specific proteins by kinases. Western blotting with antibodies that specifically recognize phosphorylated forms of proteins can reveal whether this compound treatment leads to the activation of key signaling molecules, such as those in the mitogen-activated protein kinase (MAPK) or Akt pathways. This provides a more dynamic picture of the cellular response to the dipeptide. embopress.orgnih.gov

Development of Simulated Digestion and Transport Models

For orally ingested compounds like this compound, it is essential to understand their stability during digestion and their ability to be absorbed into the bloodstream.

Simulated Digestion Models mimic the physiological conditions of the gastrointestinal tract, including the pH and enzymatic environment of the stomach and small intestine. nih.govnih.govrsc.orgresearchgate.net These in vitro models are used to assess the stability of this compound and to identify the peptide forms that are available for absorption. Studies have shown that this compound can be identified after simulated gastrointestinal digestion of collagen hydrolysates. nih.gov

Transport Models , such as the Caco-2 cell monolayer model, are widely used to predict the intestinal permeability of compounds. researchgate.netnih.govsigmaaldrich.com Caco-2 cells are human colon adenocarcinoma cells that differentiate to form a monolayer with characteristics similar to the intestinal epithelium, including the expression of various transport proteins. sigmaaldrich.com By applying this compound to the apical side of the Caco-2 monolayer and measuring its appearance on the basolateral side, researchers can determine its transport rate and mechanism (e.g., passive diffusion or active transport via carriers like PEPT1). researchgate.netnih.gov

Table 2: Models for Digestion and Transport of this compound

| Model Type | Specific Model | Purpose | Relevance to this compound |

|---|---|---|---|

| In Vitro Digestion | Simulated Gastric and Intestinal Fluids | To assess the stability of the peptide during digestion. | Confirms that this compound can survive digestion and is available for absorption. nih.gov |

| Cell-Based Transport | Caco-2 Cell Monolayer | To predict intestinal absorption and transport mechanisms. | Used to quantify the rate and pathway of this compound transport across the intestinal barrier. nih.gov |

Computational Approaches in this compound Research

In addition to experimental methods, computational approaches play a significant role in predicting the biological activity and interactions of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., CoMFA, CoMSIA, Topomer CoMFA)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgnih.govscispace.com

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods. nih.govddg-pharmfac.netnih.govrsc.orgresearchgate.net These approaches involve aligning a set of molecules with known activities and calculating their steric and electrostatic fields (CoMFA) or similarity indices based on various physicochemical properties like hydrophobicity, hydrogen bond donor, and acceptor fields (CoMSIA). nih.govnih.gov The resulting data is then correlated with biological activity using statistical methods. For a series of dipeptides including this compound, CoMFA and CoMSIA models could be developed to predict their activity (e.g., as enzyme inhibitors or receptor ligands) and to highlight the structural features that are crucial for this activity. nih.govddg-pharmfac.netTopomer CoMFA is a variation that simplifies the alignment process.

Table 3: Overview of QSAR Modeling Techniques

| Technique | Principle | Application in this compound Research |

|---|---|---|

| CoMFA | Correlates biological activity with 3D steric and electrostatic fields. nih.govresearchgate.net | Predicting the activity of this compound analogs and identifying key interaction fields. |

| CoMSIA | Uses similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond fields. nih.govnih.gov | Providing a more detailed understanding of the physicochemical properties required for the biological effect of this compound. |

| Topomer CoMFA | A 3D-QSAR method with a simplified, fragment-based alignment approach. | High-throughput virtual screening of dipeptide libraries for activities similar to this compound. |

Molecular Docking Simulations for Ligand-Receptor Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govnih.govrsc.orgyoutube.com The primary goal of molecular docking is to predict the binding mode and affinity of the ligand-receptor interaction.

This technique is particularly useful for identifying potential protein targets for this compound. nih.gov By docking this compound into the binding sites of various known receptors (e.g., cell surface receptors, enzymes), researchers can hypothesize which proteins it is likely to interact with. For instance, molecular docking has been used to suggest that Hyp-Gly-containing peptides might target the P2Y12 receptor on platelets. nih.gov The simulation provides insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex, guiding further experimental validation. nih.govnih.gov

Molecular Dynamics Simulations for Peptide-Membrane Interactions and Cellular Uptake

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the interactions between peptides and biological membranes at an atomic level. nih.gov This methodology allows researchers to model the dynamic behavior of molecules over time, providing insights that are often difficult to obtain through experimental techniques alone. researchgate.net For a dipeptide such as this compound, MD simulations can elucidate the fundamental mechanisms governing its approach, interaction with, and potential translocation across a cell membrane.

The process begins with the construction of a virtual system. This typically includes the this compound molecule, a model lipid bilayer representing the cell membrane (e.g., dipalmitoylphosphatidylcholine, DPPC), and a solvent environment, usually water with ions to mimic physiological conditions. nih.gov By applying classical mechanics principles, the simulation calculates the forces between atoms and tracks their subsequent movements in femtosecond time steps. researchgate.net Over millions of these steps, a trajectory is generated that reveals the peptide's conformational changes, orientation relative to the membrane, and the energetic landscape of the interaction. nih.gov

Key research findings that can be derived from MD simulations for a peptide like this compound include:

Adsorption and Binding: Simulations can determine the preferred location and orientation of this compound on the membrane surface. This is governed by a combination of electrostatic interactions (between charged groups on the peptide and lipid head groups) and hydrophobic interactions. nih.gov

Conformational Dynamics: The membrane environment can influence the three-dimensional structure of the peptide. nih.gov MD simulations track how the torsional angles of this compound change upon interacting with the lipid bilayer, which can be crucial for its biological activity.

Membrane Perturbation: The binding of peptides can induce local changes in the membrane's structure, such as alterations in lipid ordering or membrane thickness. researchgate.net

Cellular Uptake Mechanisms: MD simulations can help distinguish between different pathways of cellular entry. nih.gov The two primary mechanisms are direct translocation, where the peptide moves directly through the lipid bilayer, and endocytosis, an energy-dependent process involving the formation of vesicles. nih.govresearchgate.net By calculating the potential of mean force (PMF), or the energy barrier for the peptide to cross the membrane, researchers can assess the likelihood of direct translocation. nih.gov

The table below summarizes key parameters and potential insights from a hypothetical MD simulation study of this compound.

| Parameter Studied | Simulation Details | Potential Findings for this compound |

| Binding Affinity & Location | Calculation of interaction energies between the peptide and different regions of the lipid bilayer (head groups, core). | Determines if the peptide preferentially binds to the surface or inserts into the hydrophobic core. |

| Peptide Conformation | Analysis of dihedral angles and root-mean-square deviation (RMSD) of the peptide structure over time. | Reveals whether this compound maintains a stable conformation or exhibits flexibility upon membrane interaction. |

| Free Energy of Translocation | Umbrella sampling or steered MD to compute the Potential of Mean Force (PMF) across the membrane normal. | Quantifies the energetic barrier for passive diffusion across the bilayer, indicating the feasibility of direct uptake. |

| Solvation and De-solvation | Monitoring the number of water molecules in the peptide's hydration shell as it approaches and enters the membrane. | Provides insight into the energetic cost of removing the peptide from the aqueous environment to enter the lipid core. |

These computational studies are critical for building a bottom-up understanding of how this compound interacts with cells, guiding further experimental validation and the design of new molecules with enhanced properties. researchgate.net

Peptidomimetic Design and Development Strategies

While peptides like this compound can exhibit valuable biological activity, their therapeutic potential is often limited by poor metabolic stability (susceptibility to enzymatic degradation) and low bioavailability. nih.gov Peptidomimetic design addresses these limitations by creating novel molecules that mimic the structure and function of the original peptide but possess improved drug-like properties. acs.org The core principle is to retain the essential structural elements responsible for biological activity (the pharmacophore) while modifying the peptide backbone or side chains. nih.gov

The design of peptidomimetics based on this compound would begin with a thorough understanding of its structure-activity relationship (SAR). nih.gov SAR studies involve systematically modifying the peptide's structure—for instance, by substituting the hydroxyproline or glycine residues—and evaluating the impact on its biological activity. nih.govresearchgate.net Studies on various hydroxyproline-containing peptides have shown that the quantity and structure of these peptides can influence their biological effects. researchmap.jpnih.gov

Key strategies for developing peptidomimetics from a lead compound like this compound include:

Backbone Modification: The amide bonds of the peptide backbone are primary targets for enzymatic cleavage. Replacing these bonds with non-natural isosteres (groups with similar size and electronic properties) can significantly enhance stability. rsc.org Examples include reduced amide bonds, thioamides, or triazole rings. pnas.org

Side-Chain Modification: The side chains of hydroxyproline and glycine are crucial for receptor recognition. Alterations can be made to enhance binding affinity or selectivity. For the hydroxyproline residue, this could involve modifying the hydroxyl group or the pyrrolidine (B122466) ring structure.

Conformational Constraint: Peptides in solution are often highly flexible. youtube.com Constraining the peptide into its bioactive conformation can improve potency and stability. upc.edu This can be achieved through cyclization (forming a ring structure) or by incorporating rigid building blocks that restrict bond rotation. rsc.orgacs.org For example, research has shown that tripeptides of the X-Hyp-Gly type can be efficiently converted into more stable cyclic dipeptides. acs.org

Scaffold-Based Design: This advanced approach involves replacing the entire peptide backbone with a non-peptide scaffold. nih.govresearchgate.net The critical side-chain functionalities of hydroxyproline and glycine are then appended to this new framework, positioned to mimic the bioactive conformation of the original peptide. benthamscience.com

The following table outlines potential peptidomimetic strategies applicable to this compound.

| Strategy | Rationale | Potential Outcome for this compound Mimetic |

| Amide Bond Isosteres | Increase resistance to protease degradation. rsc.org | Enhanced plasma half-life and oral bioavailability. |

| N-methylation | Introduce steric hindrance to prevent enzymatic cleavage and potentially improve membrane permeability. | Increased metabolic stability. |

| Cyclization | Lock the molecule in a bioactive conformation, reducing flexibility and increasing receptor affinity. acs.org | Higher potency and selectivity. |

| Use of D-Amino Acids | Natural proteases are stereospecific for L-amino acids; incorporating D-isomers confers resistance. | Significantly improved stability against degradation. |

| Non-Peptide Scaffolds | Move away from a peptide structure entirely to create a classic small molecule with better pharmacokinetic properties. researchgate.net | A novel compound with drug-like characteristics that mimics this compound's function. |

Ultimately, the rational design of peptidomimetics is an iterative process, combining computational modeling, chemical synthesis, and biological testing to optimize the lead compound into a viable therapeutic candidate. nih.govnih.gov

H Hyp Gly Oh in the Context of Interacting Biological Systems

Role in Connective Tissue Homeostasis and Regeneration

Connective tissue, which includes skin, bones, tendons, and cartilage, is primarily composed of an extracellular matrix (ECM) rich in collagen. clevelandclinic.orgcaldic.com The maintenance (homeostasis) and repair (regeneration) of these tissues are dynamic processes heavily reliant on the activity of resident cells, such as fibroblasts and tenocytes, which synthesize and remodel the ECM. nih.gov H-Hyp-gly-OH has been identified as a key signaling molecule that directly influences these cellular activities.

Research has demonstrated that this compound, often in concert with Pro-Hyp, stimulates the proliferation of fibroblasts, the primary cells responsible for producing collagen and other ECM components. mdpi.comnih.govmedchemexpress.com Studies using primary cultured mouse skin fibroblasts have shown that this compound can trigger the growth of these cells when they are attached to a collagen gel, mimicking their natural environment. mdpi.commedchemexpress.comresearchgate.net This suggests that the peptide plays a crucial role in activating cellular machinery necessary for tissue repair and maintenance. nih.gov In tendon cells, related hydroxyproline (B1673980) (Hyp)-containing peptides have been shown to promote cell proliferation, differentiation, and ECM production, highlighting the importance of these collagen fragments in maintaining tendon health and facilitating repair following injury. nih.govbohrium.comresearchgate.net

| Cell Type | Observed Effect | Biological Context | Reference |

|---|---|---|---|

| Mouse Skin Fibroblasts | Triggers cell growth and proliferation | Cells cultured on a collagen gel | mdpi.commedchemexpress.com |

| Murine Skeletal Muscle C2C12 Cells | Increased fusion index, myotube size, and expression of muscle-specific proteins | In vitro cell differentiation and hypertrophy | researchgate.net |

| Human Caco-2 Cells | Inhibits cell proliferation | In vitro study of intestinal cells | biosynth.com |

Interactions with Other Bioactive Peptides and Amino Acids in Complex Biological Milieus

In biological systems, this compound does not act in isolation. Following the digestion of collagen, a complex mixture of peptides and free amino acids is released and absorbed. researchgate.netnih.gov The biological activity of this compound is therefore influenced by its interactions with these other molecules.

The most studied interaction is with Prolyl-hydroxyproline (Pro-Hyp), the other major bioactive dipeptide derived from collagen. mdpi.comnih.gov Both this compound and Pro-Hyp are consistently detected in human blood after ingestion of collagen hydrolysate, and their combined presence appears to be critical for stimulating fibroblast activity. mdpi.comresearchgate.netresearchgate.net Some studies suggest a synergistic effect, where the presence of both peptides leads to a more robust cellular response than either peptide alone. researchgate.net

| Peptide | Typical Structure | Significance | Reference |

|---|---|---|---|

| Prolyl-hydroxyproline | Pro-Hyp | Most abundant bioactive collagen peptide; stimulates fibroblasts and chondrocytes. | mdpi.comresearchgate.netnih.gov |

| Hydroxyprolyl-glycine | Hyp-Gly | Second major bioactive peptide; stimulates fibroblasts and muscle cells. | mdpi.comresearchgate.netnih.gov |

| Alanyl-hydroxyproline | Ala-Hyp | Minor peptide with observed bioactivity. | nih.gov |

| Isoleucyl-hydroxyproline | Ile-Hyp | Minor peptide with observed bioactivity. | nih.gov |

| Leucyl-hydroxyproline | Leu-Hyp | Minor peptide with observed bioactivity. | nih.gov |

| Serinyl-hydroxyprolyl-glycine | Ser-Hyp-Gly | Example of a bioactive tripeptide. | nih.gov |

Implications for Cellular Bioenergetics and Reprogramming Metabolism

The metabolic fate of this compound and its constituent amino acids has significant implications for cellular energy and metabolism. While the dipeptide itself can act as a signaling molecule, its catabolism releases hydroxyproline and glycine (B1666218), which enter specific metabolic pathways. nih.gov

Hydroxyproline was once considered primarily a waste product of collagen degradation, but it is now recognized as a key player in metabolic regulation. nih.gov The catabolism of hydroxyproline via the hydroxyproline dehydrogenase (PRODH2) pathway ultimately yields glycine and glyoxylate (B1226380). wikipedia.orgnih.gov This conversion is a vital source of glycine, which is used for the synthesis of glutathione, creatine, nucleic acids, and heme. reddit.com Furthermore, the initial step in hydroxyproline degradation, catalyzed by PRODH2, involves the transfer of electrons to the electron transport chain, directly contributing to ATP production. nih.gov

The products of hydroxyproline breakdown can also influence metabolic reprogramming. For instance, glyoxylate can be converted to glycolate (B3277807) or further metabolized to glycine. nih.govnih.gov This pathway connects collagen turnover to central carbon metabolism and the regulation of cellular redox state. By providing precursors for various biosynthetic pathways and contributing to energy production, the metabolic products of this compound can help support the high energetic demands of tissue regeneration and repair. nih.gov

| Metabolic Product | Pathway of Origin | Metabolic Significance | Reference |

|---|---|---|---|

| Δ1-pyrroline-3-OH-5-carboxylic acid (OH-P5C) | PRODH2/Hyp Oxidase Activity | Intermediate in the main Hyp degradation pathway. | nih.gov |

| Glycine | Further metabolism of Hyp | Building block for proteins (collagen), glutathione, creatine, nucleic acids. | wikipedia.orgnih.gov |

| Glyoxylate | Further metabolism of Hyp | Precursor for glycine or glycolate; involved in oxalate (B1200264) synthesis. | wikipedia.orgnih.govnih.gov |

| Electrons for ETC | PRODH2/Hyp Oxidase Activity | Contributes directly to cellular ATP production. | nih.gov |

Research Directions for Functional Applications of this compound Analogs

The discovery of the bioactivity of this compound has spurred research into the development of synthetic analogs with enhanced functional properties. The goal is to create novel peptides with improved stability, bioavailability, or targeted therapeutic effects. A significant area of investigation involves tripeptides with the general structure X-Hyp-Gly, where 'X' is a variable amino acid. acs.orgnippi-inc.co.jp Studies have shown that altering the 'X' residue can modulate the peptide's biological activity, such as its ability to inhibit angiotensin-converting enzyme (ACE). nippi-inc.co.jp

A particularly promising avenue of research is the chemical modification of these linear peptides into cyclic structures. Researchers have found that X-Hyp-Gly tripeptides can be efficiently converted into cyclic dipeptides, known as cyclo(X-Hyp) or 2,5-diketopiperazines, through heating. acs.orgresearchgate.net These cyclic analogs exhibit markedly higher oral bioavailability compared to their linear counterparts. For example, after oral administration in mice, the maximum plasma concentrations of cyclo(Ala-Hyp) and cyclo(Leu-Hyp) were found to be significantly higher than that of the well-absorbed linear dipeptide Pro-Hyp. acs.org This enhanced stability against gastrointestinal digestion and improved absorption profile makes these cyclic analogs attractive candidates for development as nutraceuticals or therapeutics for connective tissue disorders. acs.orgresearchgate.net Future research will likely focus on synthesizing a wider range of these analogs and evaluating their specific effects on cellular targets involved in tissue regeneration, fibrosis, and inflammation.

| Peptide Administered | Peptide Type | Maximum Plasma Concentration (Cmax) (µg/mL) | Reference |

|---|---|---|---|

| Pro-Hyp | Linear Dipeptide | 0.118 | acs.org |

| cyclo(Ala-Hyp) | Cyclic Dipeptide | 0.748 | acs.org |

| cyclo(Leu-Hyp) | Cyclic Dipeptide | 1.495 | acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.